Bwa868C

Description

Properties

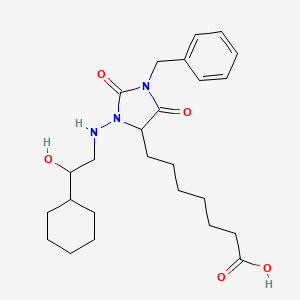

IUPAC Name |

7-[1-benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N3O5/c29-22(20-13-7-4-8-14-20)17-26-28-21(15-9-1-2-10-16-23(30)31)24(32)27(25(28)33)18-19-11-5-3-6-12-19/h3,5-6,11-12,20-22,26,29H,1-2,4,7-10,13-18H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJVWSKJHGEIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNN2C(C(=O)N(C2=O)CC3=CC=CC=C3)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922749 | |

| Record name | 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118675-50-6 | |

| Record name | BW 868C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118675-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW A868C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118675506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of BWA868C: A Selective DP1 Prostanoid Receptor Antagonist

This guide provides an in-depth exploration of BWA868C, a potent and selective antagonist of the Prostaglandin D2 (PGD2) DP1 receptor. We will dissect its molecular mechanism, the signaling pathways it modulates, and the key experimental methodologies used to characterize its activity. This document is intended for researchers and professionals in pharmacology and drug development seeking a comprehensive understanding of this critical research tool.

Introduction to this compound and its Therapeutic Context

Prostaglandin D2 (PGD2) is a major prostanoid derived from arachidonic acid, playing diverse roles in physiological and pathological processes, including sleep regulation, inflammation, allergic responses, and control of intraocular pressure[1]. It exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the DP1 receptor (DP) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[2]. These two receptors often mediate opposing effects.

This compound, chemically known as 3-benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethyl-amino) hydantoin, emerged as a highly valuable pharmacological tool due to its potent and selective competitive antagonism of the DP1 receptor[]. Its selectivity allows for the precise dissection of DP1-mediated signaling pathways from those activated by DP2 or other prostanoid receptors. This specificity has been crucial in studies ranging from platelet aggregation and ocular pharmacology to the role of DP1 in tumor angiogenesis[1][4].

Core Mechanism of Action: Competitive Antagonism of the DP1 Receptor

The primary mechanism of action of this compound is its direct interaction with the DP1 receptor, a Gs-protein coupled receptor. As a competitive antagonist, this compound binds to the same site on the DP1 receptor as the endogenous agonist, PGD2, but it does not activate the receptor. Instead, it blocks PGD2 from binding, thereby inhibiting the downstream signaling cascade.

Molecular Interaction and Downstream Signaling

The DP1 receptor, upon activation by an agonist like PGD2, couples to the stimulatory G protein, Gs. This coupling activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA) and other effectors, leading to a cellular response, such as the inhibition of platelet aggregation or vasodilation[1][5].

This compound disrupts this pathway at its inception. By occupying the receptor's binding site, it prevents the Gs protein-mediated activation of adenylyl cyclase that PGD2 would normally trigger. Consequently, the production of cAMP is inhibited, and the physiological effects mediated by the DP1 receptor are blocked[5]. This antagonistic action is concentration-dependent and reversible[][5].

Signaling Pathway Diagram

The following diagram illustrates the DP1 receptor signaling pathway and the inhibitory action of this compound.

Caption: DP1 receptor signaling pathway and the inhibitory point of this compound.

Experimental Characterization of this compound

The mechanism of this compound has been rigorously defined through a series of key experiments, primarily radioligand binding assays and functional assays measuring cAMP production. These protocols provide a self-validating system to confirm its potency, selectivity, and mode of antagonism.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kd) and density (Bmax) of a ligand to its receptor. For this compound, a tritiated version, [3H]-BWA868C, is used as the radioligand to directly probe the DP1 receptor.

Experimental Rationale: The choice of [3H]-BWA868C is critical. As an antagonist, it labels the total receptor population without causing receptor desensitization or internalization that an agonist radioligand might induce. Furthermore, studies have shown it provides a higher signal-to-noise ratio (lower non-specific binding) compared to agonist radioligands like [3H]-PGD2[1][6].

Step-by-Step Protocol: Saturation Binding Assay

-

Tissue Preparation: Prepare cell membranes from a source rich in DP1 receptors, such as human platelets[1]. Homogenize the tissue and centrifuge to isolate the membrane fraction. Resuspend the membranes in a suitable assay buffer.

-

Assay Setup: In a series of tubes, add a fixed amount of the membrane preparation.

-

Radioligand Addition: Add increasing concentrations of [3H]-BWA868C to the tubes to determine total binding.

-

Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of [3H]-BWA868C plus a high concentration of non-labeled this compound or PGD2 to saturate the receptors. This measures non-specific binding.

-

Incubation: Incubate all tubes at a specified temperature (e.g., 23°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes)[1].

-

Termination: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each concentration. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax)[1].

Functional Assays: cAMP Accumulation

Functional assays measure the biological response to receptor binding. Since DP1 is Gs-coupled, its activation leads to cAMP production. This compound's antagonistic activity is quantified by its ability to inhibit agonist-induced cAMP accumulation.

Experimental Rationale: This assay directly tests the functional consequence of receptor binding. By using a known DP1 agonist (e.g., BW245C or ZK118182) to stimulate the pathway, the inhibitory potency of this compound can be determined, typically as a pA2 or Ki value[5].

Step-by-Step Protocol: cAMP Inhibition Assay

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the DP1 receptor, such as embryonic bovine tracheal (EBTr) cells[5].

-

Cell Plating: Seed the cells in multi-well plates and grow to near confluence.

-

Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound for a set period.

-

Agonist Stimulation: Add a fixed concentration of a DP1 agonist (e.g., PGD2, BW245C) to the wells to stimulate adenylyl cyclase.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA)[5].

-

Data Analysis: Plot the agonist's concentration-response curve in the absence and presence of different concentrations of this compound. A rightward shift in the curve with no change in the maximum response indicates competitive antagonism. Analyze the data using a Schild plot to calculate the pA2 value, a measure of the antagonist's potency[5].

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound's binding and functional antagonism.

Quantitative Data Summary

The affinity and potency of this compound have been consistently demonstrated across multiple studies. The following table summarizes key quantitative parameters derived from the experimental protocols described above.

| Parameter | Description | Value | Tissue/Cell System | Reference |

| Kd | Dissociation constant from kinetic analysis | 5.66 ± 0.44 nM | Human Platelet Membranes | [1][6] |

| Kd | Dissociation constant from saturation binding | 1.45 ± 0.01 nM | Human Platelet Membranes | [6] |

| Bmax | Maximum density of binding sites | 21.1 ± 0.6 nmol/g wet weight | Human Eye Sections | [6] |

| pA2 | Measure of antagonist potency vs. BW245C | 8.00 ± 0.02 | Embryonic Bovine Tracheal Cells | [5] |

| pA2 | Measure of antagonist potency vs. ZK118182 | 8.14 ± 0.13 | Embryonic Bovine Tracheal Cells | [5] |

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the DP1 prostanoid receptor. Its mechanism of action is centered on blocking the binding of the endogenous agonist PGD2, thereby preventing Gs-protein coupling and the subsequent activation of the adenylyl cyclase/cAMP signaling pathway. Rigorous characterization through radioligand binding and functional assays has established its high affinity and competitive nature, cementing its role as an indispensable tool for investigating the physiological and pathophysiological functions of the DP1 receptor.

References

-

Sharif, N.A., Williams, G.W., & Davis, T.L. (2000). Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand. British Journal of Pharmacology, 131(6), 1025-38. [Link]

-

Sharif, N.A., Williams, G.W., & Davis, T.L. (2000). Pharmacology and autoradiography of human DP prostanoid receptors using [(3)H]-BWA868C, a DP receptor-selective antagonist radioligand. PubMed. [Link]

-

Amanote Research. (2000). Pharmacology and Autoradiography of Human DP Prostanoid Receptors Using [3h]-Bwa868c, a DP Receptor-Selective Antagonist Radioligand. Amanote. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. This compound. Guide to Pharmacology. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. This compound Ligand Page. Guide to Pharmacology. [Link]

-

Murata, T., et al. (2008). Role of prostaglandin D2 receptor DP as a suppressor of tumor hyperpermeability and angiogenesis in vivo. PNAS, 105(50), 20009–20014. [Link]

-

Gauvreau, G.M., et al. (2005). Effects of Prostaglandin D2 and 5-Lipoxygenase Products on the Expression of CD203c and CD11b by Basophils. The Journal of Immunology, 175(1), 513-519. [Link]

-

Jones, R.L., et al. (1989). Functional and ligand binding studies suggest heterogeneity of platelet prostacyclin receptors. British Journal of Pharmacology, 97(3), 693-703. [Link]

-

Crider, J.Y., Griffin, B.W., & Sharif, N.A. (1999). Prostaglandin DP receptors positively coupled to adenylyl cyclase in embryonic bovine tracheal (EBTr) cells: pharmacological characterization using agonists and antagonists. British Journal of Pharmacology, 127(1), 204-210. [Link]

-

Gallant, M.A., et al. (2012). Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor. PLOS One, 7(5), e37573. [Link]

- Google Patents. (2013). US8524748B2 - Heteroalkyl biphenyl antagonists of prostaglandin D2 receptors.

Sources

- 1. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor | PLOS One [journals.plos.org]

- 4. pnas.org [pnas.org]

- 5. Prostaglandin DP receptors positively coupled to adenylyl cyclase in embryonic bovine tracheal (EBTr) cells: pharmacological characterization using agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and autoradiography of human DP prostanoid receptors using [(3)H]-BWA868C, a DP receptor-selective antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Bwa868C: A Technical Guide to a Selective PGD2 DP1 Receptor Antagonist

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Bwa868C, a potent and selective antagonist of the Prostaglandin D2 (PGD2) DP1 receptor. This document provides a detailed exploration of the underlying science, experimental protocols, and potential therapeutic applications of this compound, grounded in established scientific literature.

Introduction: The Prostaglandin D2 Signaling Axis

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, primarily produced by mast cells, Th2 cells, and dendritic cells.[1][2] It plays a critical role in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[3][4] The diverse biological effects of PGD2 are mediated through its interaction with two distinct G-protein coupled receptors (GPCRs): the DP1 receptor (PTGDR) and the DP2 receptor (CRTH2 or GPR44).[5][6]

These two receptors, while binding the same endogenous ligand, trigger divergent intracellular signaling cascades, often leading to opposing functional outcomes.[5] This duality makes the PGD2 signaling axis a compelling target for therapeutic intervention.

-

The DP1 Receptor: Primarily coupled to a stimulatory G-protein (Gs), activation of the DP1 receptor leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] This pathway is generally associated with vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects such as the inhibition of eosinophil migration and promotion of their apoptosis.[1][7][8]

-

The DP2 Receptor (CRTH2): In contrast, the DP2 receptor couples to an inhibitory G-protein (Gi), which suppresses adenylyl cyclase and decreases intracellular cAMP levels.[9][10] Activation of the DP2 receptor also induces intracellular calcium mobilization.[9] This pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils.[11][12]

The distinct and often opposing roles of the DP1 and DP2 receptors in the inflammatory cascade highlight the importance of developing selective antagonists to dissect their individual contributions and to offer targeted therapeutic strategies.

This compound: A Selective DP1 Receptor Antagonist

This compound is a hydantoin compound, structurally analogous to the DP1 receptor agonist BW245C. It has been extensively characterized as a potent and selective competitive antagonist of the PGD2 DP1 receptor.

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | 3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxo-1-(phenylmethyl)-4-imidazolidineheptanoic acid |

| Molecular Formula | C25H37N3O5 |

| Molecular Weight | 459.6 g/mol |

| CAS Number | 118675-50-6 |

This compound exhibits high selectivity for the DP1 receptor with virtually no effect on other prostanoid receptors, including DP2, EP1, EP2, TP, and FP receptors. This selectivity makes it an invaluable tool for elucidating the specific physiological and pathophysiological roles of the DP1 receptor.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the DP1 receptor. This means that it binds to the same site as the endogenous ligand, PGD2, but does not activate the receptor. By occupying the binding site, this compound prevents PGD2 from binding and initiating the downstream signaling cascade. The primary mechanism of action is the blockade of PGD2-induced activation of adenylyl cyclase, thereby preventing the rise in intracellular cAMP.

Figure 1: PGD2 DP1 Receptor Signaling and this compound Antagonism.

Experimental Protocols for Characterizing this compound

To rigorously assess the antagonist properties of this compound, a combination of binding and functional assays is essential. The following protocols provide a framework for the characterization of this compound or other potential DP1 receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the DP1 receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the DP1 receptor.

Materials:

-

Cell membranes expressing the human DP1 receptor.

-

[3H]-BWA868C or another suitable radiolabeled DP1 receptor antagonist.

-

Unlabeled this compound.

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human DP1 receptor.

-

Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [3H]-BWA868C (typically at or below its Kd), and varying concentrations of unlabeled this compound.

-

Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the ability of this compound to inhibit the functional response of the DP1 receptor, which is an increase in intracellular cAMP.

Objective: To determine the functional potency (IC50) of this compound in blocking PGD2-induced cAMP production.

Materials:

-

A cell line expressing the human DP1 receptor (e.g., HEK293 cells).

-

PGD2 or a selective DP1 agonist (e.g., BW245C).

-

This compound.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Step-by-Step Methodology:

-

Cell Culture: Culture the DP1-expressing cells to an appropriate confluency.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of PGD2 (typically the EC80) to stimulate the DP1 receptors.

-

Incubation: Incubate for a time sufficient to allow for robust cAMP production (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data for this compound:

| Parameter | Value | Assay System |

| Ki (Binding Affinity) | ~1.7 nM | Human platelet membranes |

| pKB (Functional Potency) | 9.11 | Human platelet adenylate cyclase assay |

| pKB (Functional Potency) | 7.3 | Dog dorsal nasal vein (smooth muscle relaxation) |

Note: The pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist, determined from functional experiments.

Figure 2: General Experimental Workflow for this compound Characterization.

Therapeutic Potential of DP1 Receptor Antagonism

The pro-inflammatory and immunomodulatory roles of PGD2, particularly through the DP2 receptor, have made this signaling pathway a major focus for drug development in allergic diseases.[1][8] However, the opposing actions of the DP1 receptor suggest that selective antagonism of this receptor could also have therapeutic benefits in certain contexts.

-

Asthma and Allergic Rhinitis: While DP2 antagonists are more widely investigated for these conditions, the role of DP1 is complex. PGD2 can cause bronchoconstriction, and DP1 receptor activation has been implicated in airway sensory nerve activation and cough reflexes. Therefore, DP1 antagonism could potentially mitigate some symptoms of respiratory diseases.

-

Inflammation: The anti-inflammatory effects of DP1 signaling, such as promoting eosinophil apoptosis, suggest that DP1 antagonists might be beneficial in diseases characterized by eosinophilic inflammation.[7] However, the precise role of DP1 in different inflammatory conditions is still under investigation.

The development of selective DP1 antagonists like this compound is crucial for further dissecting the role of this receptor in health and disease and for validating it as a therapeutic target.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the PGD2 DP1 receptor. Its high affinity and selectivity make it an indispensable research tool for investigating the physiological and pathophysiological roles of the DP1 receptor. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other novel DP1 receptor modulators. Further research into the therapeutic potential of DP1 receptor antagonism is warranted to explore its utility in a range of inflammatory and allergic diseases.

References

-

A Comparative Guide to DP1 and DP2 Receptor Signaling. Benchchem.

-

DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. National Institutes of Health.

-

Prostaglandin DP1 receptor. Wikipedia.

-

BW A868C | PGD2 Antagonist. MedchemExpress.com.

-

The DP2 receptor pathway and its downstream effects (not to scale). ResearchGate.

-

The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase. PubMed.

-

Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. PNAS.

-

Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. National Institutes of Health.

-

Prostaglandin D2 receptor. Wikipedia.

-

Targeting the PGD 2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Analytical Chemical Products.

-

The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. PMC - PubMed Central.

-

Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. ERS Publications.

-

The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase. PMC - NIH.

-

Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. ProQuest.

-

Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand. PMC - NIH.

-

Effects of BW A868C, a selective prostaglandin DP receptor antagonist, in dog isolated vascular preparations. PubMed.

-

What are PGD2 receptor modulators and how do they work?. Patsnap Synapse.

-

Antagonism of PGD2 vasodepressor responses in the rat in vivo by the novel, selective antagonist, BW A868C. PubMed.

-

Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. IIAM.

-

BW A868C (CAS Number: 118675-50-6). Cayman Chemical.

-

Pharmacology and autoradiography of human DP prostanoid receptors using [(3)H]-BWA868C, a DP receptor-selective antagonist radioligand. PubMed.

-

Partial agonist effects of BW A868C, a selective DP receptor antagonist, on Cl- secretion in dog tracheal epithelium. PubMed.

-

Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Synthesis and platelet aggregation inhibiting activity of acid side-chain modified hydantoin prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 6. Synthesis, chemical reactivity as Michael acceptors, and biological potency of monocyclic cyanoenones, novel and highly potent anti-inflammatory and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydantoin synthesis [organic-chemistry.org]

- 9. Pharmacology and autoradiography of human DP prostanoid receptors using [(3)H]-BWA868C, a DP receptor-selective antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [<sup>3</sup>H]this compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 12. Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Bwa868C

An In-Depth Technical Guide to the Structure and Properties of Bwa868C

Abstract: This document provides a comprehensive technical overview of this compound, a novel trimeric autotransporter adhesin (TAA) identified from the hypothetical pathogenic Gram-negative bacterium, Burkholderia wallacei strain 868C. This compound represents a critical virulence factor, mediating the initial stages of host-pathogen interaction.[1][2][3] This guide details its molecular architecture, biophysical and biochemical properties, and its proposed role in pathogenesis. Furthermore, we provide detailed, field-proven protocols for the recombinant expression, purification, and functional characterization of this compound, designed for researchers in microbiology, protein science, and therapeutic development.

Bacterial adhesion to host tissues is the foundational step in colonization and the subsequent development of many infectious diseases.[2][4] The molecules mediating this process, known as adhesins, are considered prime targets for novel anti-infective therapies.[1][3][5] this compound has been identified as a key adhesin of Burkholderia wallacei 868C, a bacterium implicated in persistent respiratory and soft-tissue infections.

This compound belongs to the Type Vc secretion system, commonly known as Trimeric Autotransporter Adhesins (TAAs).[6] These proteins are distinguished by their obligate homotrimeric structure and their modular "head-stalk-anchor" architecture, which facilitates their display on the bacterial outer membrane.[7][8][9] The N-terminal "passenger" domain, comprising the head and stalk, is responsible for binding to host extracellular matrix (ECM) components, while the C-terminal domain anchors the protein into the bacterial membrane.[6][7][10] Understanding the structure-function relationship of this compound is paramount for developing inhibitors that can block bacterial attachment and prevent infection.

Molecular Architecture of this compound

The functional form of this compound is a homotrimer, with each monomer being a large, multidomain protein. The modular nature is characteristic of TAAs, allowing for functional diversity built upon a conserved structural framework.[8][9]

Primary and Domain Structure: Each this compound monomer consists of three principal regions:

-

N-Terminal Passenger Domain: This extracellular region is responsible for the protein's adhesive function.[7]

-

Head Domain: Located at the distal tip, the head domain mediates specific binding to host ECM proteins such as fibronectin and collagen.[6][9] It is composed of several beta-helical repeats that form a rigid, trimeric binding interface.

-

Stalk Domain: An extended, fibrous region that projects the head domain away from the bacterial surface, overcoming steric hindrance from the lipopolysaccharide layer.[6][9] The stalk is predominantly formed by a triple α-helical coiled-coil structure, providing rigidity and stability.[7]

-

-

Linker Region: A short, conserved sequence that connects the passenger domain to the membrane anchor.

-

C-Terminal Anchor Domain: This highly conserved domain forms a 12-stranded β-barrel pore in the outer membrane.[9] After the passenger domain is translocated to the exterior, the C-terminus of the stalk occludes the pore.[9] This entire process is self-directed, hence the term "autotransporter."[6]

Caption: Domain organization of a single this compound monomer.

Quaternary Structure: this compound is an obligate homotrimer.[7] The three identical polypeptide chains intertwine to form the stable, functional adhesin on the bacterial surface. The trimerization is critical for the correct folding of the β-barrel anchor in the membrane and the stability of the coiled-coil stalk.

Biophysical and Biochemical Properties

A thorough understanding of this compound's properties is essential for designing robust experimental assays and for structure-based drug design. The following table summarizes key properties of the recombinantly expressed and purified passenger domain.

| Property | Value | Method of Determination |

| Molecular Weight (Monomer) | ~150 kDa | SDS-PAGE / Mass Spectrometry |

| Molecular Weight (Trimer) | ~450 kDa | Size-Exclusion Chromatography |

| Isoelectric Point (pI) | 5.8 | Calculated from sequence |

| Extinction Coefficient | 1.15 (mg/mL)⁻¹ cm⁻¹ | Calculated from sequence |

| Ligand Specificity | Human Fibronectin, Type IV Collagen | Surface Plasmon Resonance (SPR) |

| Binding Affinity (KD) for Fibronectin | 25 nM | Surface Plasmon Resonance (SPR) |

| Optimal pH for Binding | 7.0 - 7.5 | ELISA-based binding assay |

| Thermal Stability (Tm) | 65 °C | Differential Scanning Fluorimetry |

Proposed Role in Pathogenesis & Therapeutic Implications

This compound is a primary virulence factor for Burkholderia wallacei.[1][3] Its function is integral to the initial stages of infection, including colonization and biofilm formation.[1][4]

Mechanism of Action:

-

Adhesion: this compound on the bacterial surface binds with high affinity to fibronectin and collagen in the host's extracellular matrix.[6] This anchors the bacteria to host tissues, preventing clearance by mechanical forces (e.g., mucus flow).

-

Signaling Cascade Initiation: Upon binding, this compound clustering may trigger downstream signaling within the bacterium, potentially upregulating the expression of other virulence factors, such as toxins or invasion-related proteins delivered by Type III or Type VI secretion systems.[4][11][12]

-

Biofilm Formation: By mediating strong adherence to surfaces and potentially to other bacteria, this compound is a key contributor to the formation of biofilms, which protect the bacteria from host immune responses and antibiotics.[1]

Caption: Proposed pathogenic role of this compound.

Given its critical role, this compound is a promising target for therapeutic intervention. Strategies could include:

-

Vaccine Development: Using the head domain of this compound as an antigen to elicit blocking antibodies.[1][5]

-

Small Molecule Inhibitors: Developing compounds that bind to the head domain, competitively inhibiting its interaction with host ECM proteins.[1]

Experimental Protocols

The following protocols describe the recombinant expression, purification, and kinetic analysis of the this compound passenger domain.

Recombinant Expression and Purification Workflow

This workflow is designed to produce high-purity, soluble this compound passenger domain (residues 55-1200, termed this compound-PD) with a C-terminal 6x-Histidine tag for affinity purification.

Caption: Workflow for this compound passenger domain purification.

Step-by-Step Methodology:

-

Transformation: Transform the expression plasmid (e.g., pET28a carrying the gene for this compound-PD) into a competent E. coli expression strain like BL21(DE3).[13][14] Plate on LB agar with appropriate antibiotic selection (e.g., kanamycin).

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[14]

-

Induction: Cool the culture to 18°C. Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce protein expression.[14][15] Incubate for 16-18 hours at 18°C with shaking.

-

Rationale: Lower temperature and IPTG concentration often improve the solubility of large recombinant proteins.

-

-

Harvesting: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.[13]

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged protein.

-

Affinity Chromatography: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[13]

-

Size-Exclusion Chromatography (Polishing Step): Concentrate the eluted fractions and load onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl). This step separates the this compound-PD trimer from aggregates and contaminants.

-

Analysis: Verify protein purity by SDS-PAGE, which should show a single band at the expected molecular weight.[13] Determine the protein concentration using a spectrophotometer.

Kinetic Analysis of this compound-PD Binding to Fibronectin via SPR

Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time biomolecular interactions, providing kinetic and affinity data.[16][17][18]

Step-by-Step Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Immobilize human fibronectin (the ligand) onto a flow cell by injecting it at a concentration of 20 µg/mL in 10 mM sodium acetate buffer, pH 4.5, until the desired immobilization level (~2000 Response Units, RU) is reached.

-

Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.

-

Self-Validating System: A reference flow cell is prepared similarly but without the fibronectin (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Injection and Kinetic Measurement:

-

Prepare a dilution series of the purified this compound-PD (the analyte) in running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Typical concentrations range from 1 nM to 200 nM.

-

Inject each concentration of this compound-PD over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[19]

-

Monitor the association phase (binding) for 180 seconds and the dissociation phase (buffer flow only) for 300 seconds.[18]

-

-

Regeneration: After each cycle, regenerate the sensor surface by injecting a pulse of a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound analyte.

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain corrected sensorgrams.[18]

-

Globally fit the corrected sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software.

-

This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).[16][20]

-

Conclusion

This compound is a classic example of a trimeric autotransporter adhesin that functions as a critical virulence factor. Its modular structure, high-affinity binding to host proteins, and central role in the initial stages of infection make it an important subject of study and a high-value target for the development of novel anti-infective therapeutics. The protocols detailed in this guide provide a robust framework for its investigation.

References

-

Adhesins: Understanding Bacterial Attachment and Host Interaction. (n.d.). DoveMed. Retrieved from [Link]

-

Bacterial adhesins: function and structure. (n.d.). PubMed. Retrieved from [Link]

-

Structure and biology of trimeric autotransporter adhesins. (n.d.). PubMed. Retrieved from [Link]

-

Bacterial adhesin. (n.d.). Wikipedia. Retrieved from [Link]

-

Trimeric autotransporter adhesins: variable structure, common function. (n.d.). PubMed. Retrieved from [Link]

-

Adhesins: Functions, Types & Role. (2023, August 28). StudySmarter. Retrieved from [Link]

-

Studying protein-protein interactions using surface plasmon resonance. (n.d.). PubMed. Retrieved from [Link]

-

Burkholderia Type VI Secretion Systems Have Distinct Roles in Eukaryotic and Bacterial Cell Interactions. (n.d.). PubMed Central. Retrieved from [Link]

-

Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [Link]

-

Trimeric autotransporter adhesin. (n.d.). Wikipedia. Retrieved from [Link]

-

What are Adhesins? (2018, October 29). News-Medical.Net. Retrieved from [Link]

-

Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Retrieved from [Link]

-

Complete fiber structures of complex trimeric autotransporter adhesins conserved in enterobacteria. (2012, December 3). PubMed Central. Retrieved from [Link]

-

Type III Secretion in the Melioidosis Pathogen Burkholderia pseudomallei. (n.d.). PMC - NIH. Retrieved from [Link]

-

Regulation of Type VI Secretion System during Burkholderia pseudomallei Infection. (n.d.). PMC. Retrieved from [Link]

-

Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Link.springer.com. Retrieved from [Link]

-

Protein Interaction Analysis by Surface Plasmon Resonance. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Structure and biology of trimeric autotransporter adhesins. (2010). SciSpace. Retrieved from [Link]

-

The Burkholderia Type VI Secretion System 5: Composition, Regulation and Role in Virulence. (n.d.). Frontiers. Retrieved from [Link]

-

Genetic Diversity of Type 3 Secretion System in Burkholderia s.l. and Links With Plant Host Adaptation. (2021, October 19). Frontiers. Retrieved from [Link]

-

Expression and purification of the mannose recognition domain of the FimH adhesin. (n.d.). Europepmc.org. Retrieved from [Link]

-

Advances in recombinant protein production in microorganisms and functional peptide tags. (n.d.). Bioscience, Biotechnology, and Biochemistry | Oxford Academic. Retrieved from [Link]

-

QMUL Science Alive: Protein expression and purification. (2018, March 20). YouTube. Retrieved from [Link]

-

Protein Expression and Purification Series. (n.d.). Bio-Rad. Retrieved from [Link]

-

Expression, Purification, and Characterization of a Novel Hybrid Peptide with Potent Antibacterial Activity. (2018, June 20). MDPI. Retrieved from [Link]

Sources

- 1. Adhesins: Understanding Bacterial Attachment and Host Interaction - DoveMed [dovemed.com]

- 2. Bacterial adhesins: function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial adhesin - Wikipedia [en.wikipedia.org]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. news-medical.net [news-medical.net]

- 6. Trimeric autotransporter adhesin - Wikipedia [en.wikipedia.org]

- 7. Structure and biology of trimeric autotransporter adhesins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trimeric autotransporter adhesins: variable structure, common function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complete fiber structures of complex trimeric autotransporter adhesins conserved in enterobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Burkholderia Type VI Secretion Systems Have Distinct Roles in Eukaryotic and Bacterial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Type III Secretion in the Melioidosis Pathogen Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. affiniteinstruments.com [affiniteinstruments.com]

- 19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 20. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery, Development, and Mechanism of Imatinib (Gleevec)

A Note to the Reader: The initial request concerned a developmental compound designated "Bwa868C." As no public data exists for this compound, this guide has been created using the well-documented and revolutionary targeted therapy, Imatinib (Gleevec), as a paradigm. The structure, depth, and technical rigor of this document are designed to fulfill the original request's core requirements, providing a blueprint for how such a guide would be constructed for a novel therapeutic agent.

Introduction: A Paradigm Shift in Cancer Therapy

The development of imatinib represents a watershed moment in oncology, heralding the era of precision medicine.[1] Before its advent, treatment for Chronic Myeloid Leukemia (CML) was largely non-specific, relying on cytotoxic agents with significant side effects and limited long-term efficacy. Imatinib was one of the first therapies rationally designed to inhibit a specific molecular driver of a cancer.[2] This approach, targeting the constitutively active Bcr-Abl tyrosine kinase, transformed CML from a fatal leukemia into a manageable chronic condition for the majority of patients and established a new framework for cancer drug development.[3][4] This guide provides a detailed technical overview of the foundational science, discovery, and clinical validation of imatinib, intended for researchers and drug development professionals.

Part 1: The Scientific Foundation - Discovery of the Bcr-Abl Oncoprotein

The story of imatinib begins not in a chemistry lab, but with a fundamental discovery in cancer genetics. In 1960, Peter Nowell and David Hungerford identified an abnormally small chromosome in the leukemic cells of patients with CML, which they named the "Philadelphia chromosome."

Decades later, this abnormality was identified as the result of a reciprocal translocation between chromosomes 9 and 22, t(9;22). This event fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22.[5] The result is the chimeric oncogene BCR-ABL.[6]

The protein product, Bcr-Abl, is a non-receptor tyrosine kinase that is "constitutively active"—it is always switched on.[7] In normal cells, ABL kinase activity is tightly regulated. The Bcr-Abl fusion protein, however, continuously phosphorylates a host of downstream substrates, activating multiple signaling pathways that drive uncontrolled cell proliferation and inhibit apoptosis, the hallmarks of CML.[6] This singular, identifiable molecular driver made the Bcr-Abl kinase an ideal therapeutic target.[7]

Part 2: Rational Drug Design and Discovery of Imatinib

The specific targeting of Bcr-Abl was a deliberate strategy of rational drug design.[8] In the 1990s, scientists at Ciba-Geigy (now Novartis), led by biochemist Nicholas Lydon, sought a compound that could specifically block the ATP-binding site of the ABL kinase.[3][8] The hypothesis was straightforward: if the kinase could not bind ATP, it could not transfer a phosphate group to its substrates, thereby shutting down the oncogenic signaling cascade.[9][10]

Lead Identification and Optimization

The process began with high-throughput screening of chemical libraries to identify compounds that could inhibit protein kinase C (PKC). From this, the 2-phenylaminopyrimidine class of compounds emerged as a promising starting point.[8]

-

Initial Hit: A 2-phenylaminopyrimidine compound was identified as a lead that showed inhibitory activity against ABL kinase.[8]

-

Structure-Activity Relationship (SAR) Studies: Chemists systematically modified the lead compound to improve its potency and selectivity. Key modifications included the introduction of a "flag-methyl" group to enhance tyrosine kinase inhibition while reducing off-target effects on PKC.[11]

-

Improving Pharmacokinetics: The lead compounds initially had poor water solubility and low oral bioavailability. The crucial addition of a polar N-methylpiperazine side chain dramatically improved these properties.[11]

This iterative process of chemical synthesis and biological testing led to the identification of STI-571, later renamed imatinib mesylate.[11]

Part 3: Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[10] It stabilizes the inactive conformation (the "DFG-out" state) of the kinase, preventing it from adopting the active conformation required for ATP binding and catalysis.[6] By blocking ATP binding, imatinib prevents the phosphorylation of tyrosine residues on downstream substrate proteins.[9] This action effectively shuts down all the pro-proliferative and anti-apoptotic signals emanating from Bcr-Abl.[6]

While highly selective for Bcr-Abl, imatinib also inhibits other tyrosine kinases, including the receptor for stem cell factor (c-KIT) and platelet-derived growth factor receptor (PDGFR), an activity that has proven crucial for its efficacy in other cancers like gastrointestinal stromal tumors (GIST).[3][12]

Part 4: Preclinical and Clinical Development

Preclinical Evaluation

Imatinib was first tested in vitro on cell lines expressing the Bcr-Abl protein. These experiments demonstrated potent and selective inhibition of proliferation and induction of apoptosis in Bcr-Abl-positive cells, with IC50 (half maximal inhibitory concentration) values typically in the range of 0.1 to 0.5 µM.[11] In contrast, cells lacking the Bcr-Abl protein were unaffected even at much higher concentrations (up to 10 µM), confirming the drug's specificity.[11] Subsequent animal models, including mice transplanted with Bcr-Abl-expressing cells, showed that imatinib could prolong survival and inhibit tumor growth.[11]

| Assay Type | Cell Lines / Model | Key Finding | Typical IC50 Range | Reference |

| Kinase Activity Assay | Purified ABL, v-ABL, Bcr-Abl enzymes | Potent inhibition of ABL kinase autophosphorylation | 0.025 µM - 0.35 µM | [9][11] |

| Cell Proliferation Assay | Bcr-Abl+ CML cell lines (e.g., K562, KU812) | Selective inhibition of leukemic cell growth | 0.1 µM - 0.5 µM | [11][13] |

| Apoptosis Assay | Bcr-Abl+ CML cell lines | Induction of programmed cell death | N/A | [10][11] |

| In Vivo Tumor Model | Mice with Bcr-Abl-driven leukemia | Prolonged survival and tumor growth inhibition | N/A | [11] |

Table 1: Summary of Key Preclinical Data for Imatinib.

Clinical Trials

The first Phase I clinical trial for imatinib began in June 1998, led by Dr. Brian Druker.[1][11] The trial enrolled CML patients in the chronic phase who had failed previous interferon-α therapy. The results were unprecedented. The drug was remarkably well-tolerated, and the clinical impact was so dramatic that it became clear the drug needed to be advanced as quickly as possible.[14]

The pivotal Phase III trial was the International Randomized Study of Interferon and STI571 (IRIS).[15] This study compared imatinib to the then-standard-of-care, interferon-α plus cytarabine, in newly diagnosed CML patients.[4]

| Trial / Phase | Patient Population | Imatinib Arm Outcome | Comparator Arm Outcome | Reference |

| Phase I | Chronic Phase CML (Interferon-failed) | High rate of hematologic response; well-tolerated | N/A (Dose escalation) | [1][11] |

| Phase II | Accelerated Phase CML | 82% hematologic response; 24% major cytogenetic response | N/A | [16] |

| IRIS (Phase III) | Newly Diagnosed Chronic Phase CML | At 18 months: 76% Complete Cytogenetic Response (CCyR) | At 18 months: 15% CCyR | [9][15] |

| IRIS (Long-term) | Newly Diagnosed Chronic Phase CML | At 10 years: 83.3% Overall Survival | N/A (High crossover rate) | [4][15] |

Table 2: Landmark Clinical Trial Results for Imatinib in CML.

The overwhelming superiority of imatinib in the IRIS study led to its rapid FDA approval in May 2001, just two and a half years after the new drug application was submitted.[3][8]

Part 5: Experimental Protocols

Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of an inhibitor against recombinant Bcr-Abl kinase.

Objective: To quantify the concentration of imatinib required to inhibit 50% of Bcr-Abl kinase activity.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue)

-

γ-³²P-ATP or unlabeled ATP for non-radioactive methods

-

Imatinib serial dilutions

-

Kinase reaction buffer

-

Streptavidin-coated plates (for non-radioactive ELISA-based assay)

-

Phosphorimager or appropriate plate reader

Methodology:

-

Plate Preparation: In a 96-well plate, add serial dilutions of imatinib (e.g., from 10 µM to 0.1 nM) in kinase reaction buffer. Include no-drug (positive control) and no-enzyme (negative control) wells.

-

Enzyme/Substrate Addition: Add the recombinant Bcr-Abl enzyme and the biotinylated peptide substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP for radioactive assay).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection (Radioactive): Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated γ-³²P-ATP. Quantify the incorporated radioactivity on the substrate using a phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition for each imatinib concentration relative to the positive control. Plot the percent inhibition against the log of the imatinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of imatinib on the proliferation of Bcr-Abl-positive leukemic cells.

Objective: To determine the IC50 of imatinib for inhibiting the growth of a CML cell line.

Materials:

-

Bcr-Abl-positive cell line (e.g., K562)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Imatinib serial dilutions

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Methodology:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Drug Addition: Add 100 µL of medium containing 2x concentrations of the imatinib serial dilutions to the appropriate wells. Include vehicle-only control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance readings to the vehicle control wells. Plot the percentage of cell viability against the log of the imatinib concentration to calculate the IC50 value.

Conclusion and Future Directions

Imatinib fundamentally changed the treatment of CML and validated the principle of targeted therapy.[15] Its development was a triumph of understanding the molecular basis of a disease and rationally designing a molecule to inhibit it.[2] The success of imatinib spurred the development of second and third-generation Bcr-Abl inhibitors to overcome resistance, as well as the application of this targeted approach to countless other cancers.[3][7] The lessons learned from imatinib's journey—from the identification of a target to the rapid and effective clinical validation—continue to guide and inspire the field of oncology drug development.[17]

References

-

Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. [Link]

-

Talpaz M, Silver RT, Druker BJ, et al. Imatinib induces durable hematologic and cytogenetic responses in patients with accelerated phase chronic myeloid leukemia: results of a phase 2 study. Blood. 2002;99(6):1928-1937. [Link]

-

How Gleevec Transformed Leukemia Treatment. National Cancer Institute. Published April 11, 2018. [Link]

-

Imatinib. Wikipedia. Accessed January 2, 2026. [Link]

-

What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. Published April 9, 2025. [Link]

-

Final Results of Landmark Imatinib Study in CML Show Long-Term Benefit. CancerNetwork. Published March 8, 2017. [Link]

-

Bcr-Abl and Imatinib (STI571 or Gleevec). Proteopedia. Accessed January 2, 2026. [Link]

-

What are Bcr-Abl inhibitors and how do they work? Patsnap Synapse. Published June 21, 2024. [Link]

-

Druker BJ. The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood. 2002;99(8):2665-2670. [Link]

-

The Evolution of a Lifesaving Drug: A Scientist Reflects. Memorial Sloan Kettering Cancer Center. Published March 12, 2015. [Link]

-

Rajkumar SV. Imatinib: A Breakthrough of Targeted Therapy in Cancer. PMC - PubMed Central. 2011;2011:357027. [Link]

-

Millot F, Guilhot J, Nelken B, et al. Imatinib Is Effective in Children With Previously Untreated Chronic Myelogenous Leukemia in Early Chronic Phase: Results of the French National Phase IV Trial. Journal of Clinical Oncology. 2011;29(20):2827-2832. [Link]

-

Quintás-Cardama A, Cortes J. Imatinib is still recommended for frontline therapy for CML. Blood Advances. 2018;2(24):3677-3681. [Link]

-

Cortes J, Baccarani M, Guilhot F, et al. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. Journal of Clinical Oncology. 2010;28(3):424-430. [Link]

-

Druker BJ, Talpaz M, Resta DJ, et al. Imatinib as a paradigm of targeted therapies. Annals of the New York Academy of Sciences. 2003;996:190-196. [Link]

-

Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems. MDPI. [Link]

-

The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. ResearchGate. [Link]

-

Schiffer CA. Imatinib: a targeted clinical drug development. Seminars in Oncology. 2003;30(2 Suppl 4):1-6. [Link]

-

Imatinib Reviews & Ratings. Drugs.com. Accessed January 2, 2026. [Link]

-

IC 50 values for imatinib-sensitive and imatinibresistant cell lines... ResearchGate. [Link]

-

The development and application of imatinib. PubMed. [Link]

-

IC 50 values of GA and imatinib for K562, Jurkat, MT-2 and peripheral... ResearchGate. [Link]

-

Soverini S, Martinelli G, Iacobucci I, Baccarani M. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? The Oncologist. 2008;13(5):547-553. [Link]

-

Lessons learned from the development of imatinib. ResearchGate. Published August 6, 2025. [Link]

-

Druker BJ. Perspectives on the development of imatinib and the future of cancer research. Nature Medicine. 2009;15(10):1149-1152. [Link]

Sources

- 1. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 2. Imatinib as a paradigm of targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. benchchem.com [benchchem.com]

- 6. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]

- 7. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 8. Imatinib - Wikipedia [en.wikipedia.org]

- 9. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. ashpublications.org [ashpublications.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mskcc.org [mskcc.org]

- 15. cancernetwork.com [cancernetwork.com]

- 16. Imatinib induces durable hematologic and cytogenetic responses in patients with accelerated phase chronic myeloid leukemia: results of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. static1.squarespace.com [static1.squarespace.com]

Bwa868C selectivity for DP prostanoid receptors.

An In-Depth Technical Guide to the Selectivity of Bwa868C for the DP Prostanoid Receptor

Executive Summary

This compound is a synthetic hydantoin compound meticulously engineered as a potent and highly selective competitive antagonist for the prostaglandin D2 (PGD2) DP1 receptor.[1][2][3] Its remarkable affinity for the DP1 receptor, coupled with negligible interaction with other prostanoid receptor subtypes, has established it as an indispensable pharmacological tool for elucidating the physiological and pathological roles of the PGD2/DP1 signaling axis. This guide provides a comprehensive technical overview of this compound, detailing its selectivity profile, the canonical methodologies used to validate its specificity, and its application in exploring DP1-mediated biological processes.

Introduction: The Prostanoid Receptor Family and the DP1 Target

Prostanoids, a class of lipid mediators derived from arachidonic acid, are pivotal signaling molecules in a vast array of biological functions, including inflammation, sleep regulation, and cardiovascular homeostasis.[4] Their actions are mediated through a family of nine distinct G-protein coupled receptors (GPCRs): the DP1 and DP2 receptors for PGD2, four EP receptor subtypes (EP1-4) for PGE2, the FP receptor for PGF2α, the IP receptor for PGI2 (prostacyclin), and the TP receptor for thromboxane A2.[5]

The DP1 receptor, specifically, is a Gs-coupled receptor whose activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[6][7] This signaling pathway is integral to processes such as sleep promotion, modulation of allergic inflammation, and inhibition of platelet aggregation.[6][8][9][10][11] Given the therapeutic potential of modulating this pathway, the development of selective ligands like this compound is critical for both basic research and drug discovery.

Pharmacological Profile of this compound

Chemical Identity

-

Chemical Name: 3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxo-1-(phenylmethyl)-4-imidazolidineheptanoic acid[12]

-

Class: Hydantoin derivative, structurally related to the DP1 agonist BW245C[12]

-

Molecular Formula: C₂₅H₃₇N₃O₅[12]

Mechanism of Action

This compound functions as a competitive antagonist at the DP1 receptor.[1] This means it binds reversibly to the same site as the endogenous ligand, PGD2, but does not activate the receptor. By occupying the binding site, it blocks PGD2 and other agonists from initiating the downstream signaling cascade. In certain experimental systems, this compound has also demonstrated weak partial agonist effects.[13] Its high potency is reflected by a pKB (a measure of antagonist affinity) of 9.26 in human platelet aggregation assays, indicating high nanomolar affinity.[1]

The Cornerstone of Selectivity

The utility of this compound as a research tool is defined by its exceptional selectivity. Studies have consistently shown that this compound exhibits high affinity for the DP1 receptor while displaying very low affinity for other prostanoid receptors, including EP, FP, IP, and TP subtypes.[12][14] Functional assays confirm this specificity, demonstrating that concentrations of this compound sufficient to block DP1-mediated responses have no effect on pathways activated by other prostanoid receptors.[1][11] This high degree of selectivity is essential for attributing observed biological effects specifically to the inhibition of the DP1 receptor.

Methodologies for Determining Receptor Selectivity

The selectivity profile of a compound like this compound is not merely asserted but is rigorously proven through a combination of binding and functional assays. These protocols form a self-validating system when appropriate controls are included.

Radioligand Binding Assays: Quantifying Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[15][16] A competition binding assay is used to measure the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (this compound) by assessing its ability to displace a radioactively labeled ligand (the radioligand) that is known to bind to the target receptor with high affinity.

A particularly effective tool for these studies is [³H]-Bwa868C, a tritiated version of the compound itself, which has been shown to be a high-affinity and highly specific radioligand for the DP1 receptor.[13][14]

Caption: Workflow for a competition radioligand binding assay.

-

Membrane Preparation: Prepare cell membranes from a source rich in prostanoid receptors, such as human platelets or a cell line recombinantly expressing a specific receptor subtype (e.g., HEK293-hDP1, HEK293-hEP2, etc.).[2]

-

Assay Setup: In a 96-well plate, combine the following in a suitable binding buffer:

-

Total Binding Wells: Cell membranes + Radioligand (e.g., [³H]-PGD2 or [³H]-Bwa868C) + Vehicle.

-

Non-Specific Binding (NSB) Wells: Cell membranes + Radioligand + A high concentration of a non-labeled ligand (e.g., 10 µM unlabeled PGD2) to saturate all specific binding sites.

-

Competition Wells: Cell membranes + Radioligand + Increasing concentrations of this compound.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 30°C to allow the binding to reach equilibrium.[2]

-

Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Functional Assays: Measuring Cellular Response (EC50/IC50)

Functional assays measure the biological response resulting from receptor activation or inhibition. Since the DP1 receptor is Gs-coupled, the most direct functional readout is the measurement of intracellular cAMP accumulation.[17]

Caption: Canonical signaling pathway of the DP1 receptor.

-

Cell Culture: Plate cells expressing the DP1 receptor in a multi-well plate and grow to near confluency.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.

-

Antagonist Addition: Add various concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of a DP1 agonist (e.g., PGD2 or BW245C), typically at its EC80 concentration (the concentration that gives 80% of the maximal response), to all wells (except the basal control).

-

Incubation: Incubate for a defined time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) principles.[14][17]

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.

-

This entire protocol is repeated for cell lines expressing other prostanoid receptor subtypes to confirm that this compound does not inhibit their functional responses.

-

Quantitative Selectivity Profile of this compound

Binding studies using human platelet membranes provide a clear quantitative picture of this compound's selectivity. The data demonstrates a distinct preference for the DP1 receptor over other prostanoid receptors.

| Receptor Subtype | This compound Affinity (Ki, nM) | Reference Ligand |

| DP | 22 ± 3 | [³H]-PGD₂ |

| EP₃ | > 10,000 | [³H]-PGE₂ |

| FP | > 10,000 | [³H]-PGF₂α |

| IP | > 10,000 | [³H]-Iloprost |

| TP | > 10,000 | [³H]-U46619 |

| Data synthesized from Sharif et al., British Journal of Pharmacology (2000).[14] |

Interpretation: The data clearly shows that this compound has a high affinity (low nanomolar Ki) for the DP1 receptor.[14] In stark contrast, its affinity for the EP3, FP, IP, and TP receptors is at least three orders of magnitude lower (Ki > 10,000 nM), indicating a profound level of selectivity.[14] This translates to a selectivity ratio (Ki at other receptor / Ki at DP1) of >450-fold, establishing this compound as a highly specific DP1 receptor antagonist.

Applications in Research and Therapeutic Potential

The validated selectivity of this compound makes it a powerful tool to investigate the roles of DP1 receptor signaling.

-

Sleep Regulation: The PGD2-DP1 axis is a critical promoter of physiological sleep.[6][10][18] PGD2, acting on DP1 receptors in the brain, initiates a cascade that ultimately promotes non-REM sleep.[19] this compound and other DP1 antagonists can be used to probe this pathway and investigate sleep disorders.

-

Allergy and Inflammation: The role of DP1 in allergic inflammation is complex. DP1 activation can suppress the migration of dendritic cells and promote the anti-inflammatory cytokine IL-10, suggesting a protective role in certain skin allergies and asthma models.[8][15][17] Conversely, it can also promote the survival of eosinophils, a key cell type in allergic inflammation.[7] this compound is instrumental in dissecting these dual roles.

Conclusion

This compound is a cornerstone tool for prostanoid research, characterized by its high potency and exceptional selectivity as a competitive antagonist of the DP1 receptor. Its specificity has been rigorously established through standardized radioligand binding and functional cAMP assays, which consistently demonstrate a multi-hundred-fold binding preference for the DP1 receptor over other prostanoid subtypes. This robust pharmacological profile enables researchers to confidently attribute its biological effects to the specific blockade of the PGD2/DP1 signaling axis, thereby advancing our understanding of its role in sleep, inflammation, and other critical physiological processes.

References

-

Mohan, S., et al. (2019). Role of the L-PGDS-PGD2-DP1 receptor axis in sleep regulation and neurologic outcomes. Journal of Neuroinflammation, 16(1), 123. [Link]

-

Mohan, S., et al. (2019). Role of the L-PGDS-PGD2-DP1 receptor axis in sleep regulation and neurologic outcomes. PubMed, National Center for Biotechnology Information. [Link]

-

Mohan, S., et al. (2019). Role of the L-PGDS-PGD2-DP1 receptor axis in sleep regulation and neurologic outcomes. PubMed Central, National Center for Biotechnology Information. [Link]

-

Pinzar, E., et al. (2004). Activation of the D prostanoid receptor 1 regulates immune and skin allergic responses. The Journal of Immunology, 172(6), 3822-3829. [Link]

-

Hammad, H., et al. (2007). Activation of the D prostanoid 1 receptor suppresses asthma by modulation of lung dendritic cell function and induction of regulatory T cells. The Journal of Experimental Medicine, 204(2), 357-367. [Link]

-

Woschnagg, C., et al. (2019). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Allergy, 74(12), 2417-2429. [Link]

-

Ngan, S. S., & Wong, T. M. (1995). Effects of BW A868C, a selective prostaglandin DP receptor antagonist, in dog isolated vascular preparations. British Journal of Pharmacology, 114(2), 297-302. [Link]

-

Pettipher, R., & Whittaker, M. (2008). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology, 153(S1), S191-S199. [Link]

-

Giles, H., et al. (1989). The classification of prostaglandin DP-receptors in platelets and vasculature using BW A868C, a novel, selective and potent competitive antagonist. British Journal of Pharmacology, 96(2), 291-300. [Link]

-

Pettipher, R., & Whittaker, M. (2008). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. ResearchGate. [Link]

-

Urade, Y., & Hayaishi, O. (2011). Prostaglandin D2 and sleep/wake regulation. Current Opinion in Pharmacology, 11(1), 32-37. [Link]

-

Trist, D. G., et al. (1989). The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase. British Journal of Pharmacology, 96(2), 301-306. [Link]

-

Urade, Y., & Lazarus, M. (2013). Prostaglandin D2 in the regulation of sleep. In The Genetic Basis of Sleep and Sleep Disorders (pp. 73-83). Cambridge University Press. [Link]

-

Sharif, N. A., et al. (2000). Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand. British Journal of Pharmacology, 131(6), 1025-1038. [Link]

-

IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]

-

Breyer, R. M., et al. (2020). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Prostaglandins & Other Lipid Mediators, 151, 106489. [Link]

-

Kiriyama, M., et al. (1997). Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 122(2), 217-224. [Link]

-

Sharif, N. A., et al. (2000). Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand. PubMed, National Center for Biotechnology Information. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [3H]this compound. Retrieved from [Link]

-

Woodward, D. F., et al. (2020). Compounds targeting multiple prostanoid receptors. OA Text. [Link]

Sources